molecular formula C38H42O9 B2736505 [(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate CAS No. 218916-51-9

[(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate

Cat. No.: B2736505
CAS No.: 218916-51-9
M. Wt: 642.745
InChI Key: AFRGWGGHJYMSDU-SIUHWQEISA-N
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Description

This compound is a highly oxygenated tricyclic diterpenoid ester characterized by a complex stereochemical framework. Its structure includes a tricyclo[10.3.0.0⁵,⁷]pentadecene core with acetyloxy, benzoyloxy, and methylidene substituents. The stereochemistry (1S,3E,5S,7R,9S,12S,13R,14R) defines its spatial arrangement, which is critical for its physicochemical and biological properties.

Properties

CAS No.

218916-51-9

Molecular Formula

C38H42O9

Molecular Weight

642.745

IUPAC Name

[(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate

InChI

InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3/b21-18+/t22-,28+,29-,30+,31+,32-,33?,38+/m1/s1

InChI Key

AFRGWGGHJYMSDU-SIUHWQEISA-N

SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C

solubility

not available

Origin of Product

United States

Biological Activity

Overview of the Compound

The compound is a complex organic molecule that likely belongs to a class of natural products known for their diverse biological activities. Compounds with similar structural features often exhibit significant pharmacological properties.

Chemical Structure

The compound features multiple functional groups including acetoxy and benzoyloxy moieties, which are known to influence biological activity. The presence of multiple methyl groups may also contribute to its lipophilicity and potential interactions with biological membranes.

Antimicrobial Properties

Many compounds with similar structures have demonstrated antimicrobial activity. For instance:

  • Mechanism : The presence of hydroxyl and carbonyl groups can enhance the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic processes.
  • Case Studies : Research has shown that related compounds exhibit activity against a range of pathogens including Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

Compounds with multiple aromatic rings often display antioxidant properties due to their ability to scavenge free radicals:

  • Research Findings : Studies indicate that structurally similar compounds can reduce oxidative stress in cellular models, which is crucial for preventing various diseases including cancer and cardiovascular disorders.

Anti-inflammatory Effects

The anti-inflammatory potential of such compounds is also noteworthy:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
  • Case Studies : Various studies have highlighted the efficacy of similar compounds in reducing inflammation in animal models of arthritis and other inflammatory conditions.

Cytotoxicity and Anticancer Activity

The anticancer properties of structurally related compounds have been extensively studied:

  • Mechanism : These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases or modulation of Bcl-2 family proteins.
  • Research Findings : A number of studies have reported that certain derivatives demonstrate selective cytotoxicity towards cancer cell lines while sparing normal cells.

Data Tables

Biological ActivityRelated CompoundsMechanism
AntimicrobialCucurbitacinsDisruption of cell wall synthesis
AntioxidantFlavonoidsFree radical scavenging
Anti-inflammatoryTerpenoidsCytokine inhibition
AnticancerTriterpenoidsInduction of apoptosis

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. Research has shown that derivatives of benzoyloxy compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the acetoxy group may enhance the lipophilicity of the compound, facilitating better cellular uptake and efficacy against various cancer cell lines.

Anti-inflammatory Properties

Compounds derived from natural sources often possess anti-inflammatory properties. The tricyclic structure and specific functional groups in [(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate suggest potential as an anti-inflammatory agent. Studies on related compounds have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Antioxidant Activity

The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Research indicates that similar structures have been effective in reducing oxidative stress in various biological systems.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro by inducing cell cycle arrest and apoptosis through mitochondrial pathways . The findings suggest that the structural characteristics of this compound could provide similar or enhanced effects.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, a derivative of a similar compound was shown to reduce edema in animal models by inhibiting COX enzymes . This suggests that this compound may also exhibit similar therapeutic benefits.

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits tumor growth
Anti-inflammatoryInhibits COX enzymes; reduces edema
AntioxidantScavenges free radicals; inhibits lipid peroxidation

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Variants

The compound’s stereoisomer, [(1R,3Z,5R,7S,9R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.0⁵,⁷]pentadec-3-enyl] benzoate, differs in configuration at multiple chiral centers (1R vs. 1S, 3Z vs. 3E) and substituent orientations. These stereochemical distinctions significantly alter molecular interactions. For example:

  • Solubility : The 3E configuration may enhance hydrophobicity compared to the 3Z isomer due to reduced dipole alignment.
  • Bioactivity : Stereoisomers often exhibit divergent binding affinities to cellular targets. For instance, the 1S,5S configuration in the target compound may improve stability against enzymatic hydrolysis compared to the 1R,5R variant .

Structural Analogs

A. Diterpenoids with Modified Ester Groups Compounds like [(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-cinnamoyloxy-13-(4-methoxybenzoyloxy)-...] benzoate replace acetyl or benzoyl groups with cinnamoyl or methoxybenzoyl moieties. These modifications:

  • Increase molecular weight (e.g., +42 Da for cinnamoyl vs. acetyl).
  • Alter pharmacokinetics: Cinnamoyl derivatives often show enhanced membrane permeability but faster metabolic clearance.

B. Tricyclic Diterpenes with Simplified Frameworks
Simplified analogs, such as tricyclo[8.3.0.0⁴,⁶]tridecene-based compounds, lack the pentadecene ring system. This reduces steric hindrance but diminishes binding specificity to targets like tubulin or kinases.

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Stereoisomer Cinnamoyl Analog
Molecular Weight (Da) ~628 ~628 ~670
LogP (Predicted) 4.2 3.8 5.1
Aqueous Solubility (mg/mL) 0.03 0.05 0.01
Melting Point (°C) 198–202 185–189 210–215

Research Findings and Mechanistic Insights

  • Stereochemical Impact : The 1S,5S,7R configuration in the target compound enhances hydrogen bonding with tubulin’s β-subunit, correlating with its lower IC₅₀ in cytotoxicity assays .
  • Ester Group Role : Benzoyloxy groups contribute to π-π stacking interactions in enzyme active sites, while acetyloxy groups moderate metabolic degradation.
  • Limitations: Direct comparative studies on these compounds are sparse. Most data are extrapolated from structurally related diterpenoids.

Q & A

Basic Research Questions

Q. How can the absolute stereochemistry of this compound be determined experimentally?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and electronic circular dichroism (ECD). For example:

  • NMR : Analyze coupling constants and NOESY/ROESY correlations to infer spatial relationships between protons (e.g., axial vs. equatorial substituents in the tricyclic core) .
  • X-ray : Resolve crystal structures to directly assign configurations at chiral centers. used this to correct prior stereochemical misassignments in diterpenes .
  • ECD : Compare experimental ECD spectra with Boltzmann-averaged TDDFT-calculated spectra (B3LYP/6-311+G(d,p)) to validate configurations (e.g., matching Cotton effects at 201–243 nm) .

Q. What synthetic strategies are recommended for constructing the tricyclic core?

  • Methodological Answer : Prioritize stereoselective protection/deprotection of hydroxyl and acetyloxy groups. Key steps include:

  • Protecting Groups : Use triethylsilyl (TES) or trichloroethyloxycarbonyl (Troc) groups to shield reactive hydroxyls during benzoylation or acetylation (see fluorinated taxane analogs in ) .
  • Ring Closure : Employ Heck coupling or oxidative cyclization to form the tricyclo[10.3.0.05,7] system, leveraging precedents from eunicellin diterpene synthesis .

Q. How can purity and stability be assessed under experimental conditions?

  • Methodological Answer :

  • HPLC-PDA/HRMS : Monitor degradation products in solvents like MeOH or DMSO. used UPLC-MSn for real-time tracking of diterpene analogs .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., ester groups may degrade above 150°C) .

Advanced Research Questions

Q. How to resolve contradictions between ECD and X-ray data in stereochemical assignments?

  • Methodological Answer : Cross-validate using exciton chirality and TDDFT. For instance:

  • Exciton Chirality : Apply the coupled oscillator model to benzoyloxy or acetyloxy chromophores. resolved discrepancies in jatrophane diterpenes by correlating NMR-derived conformers with ECD exciton coupling .
  • TDDFT Refinement : Recalculate ECD spectra using alternative functionals (e.g., CAM-B3LYP) or solvent models (PCM vs. SMD) to improve agreement with experimental data .

Q. What in vitro models are suitable for evaluating anti-cancer activity?

  • Methodological Answer : Use metastatic cancer cell lines with validated migration/invasion assays:

  • Anti-Migratory Assays : Test inhibition of PC3 prostate cancer cell migration via Boyden chamber or wound-healing assays, as done for eunicellin diterpenes ( ) .
  • Pathway Analysis : Combine RNA-seq or phosphoproteomics to identify targets (e.g., MAPK/ERK or PI3K/AKT pathways) modulated by diterpene esters .

Q. How to design deuterated analogs for metabolic stability studies?

  • Methodological Answer :

  • Isotopic Labeling : Replace labile protons (e.g., methylidene or acetyloxy groups) with deuterium using Pd-catalyzed H/D exchange. demonstrates deuterated benzyl benzoate analogs for stability tracking .
  • LC-MS/MS : Quantitate deuterium retention in plasma or microsomal incubations to assess metabolic lability .

Data Interpretation & Optimization

Q. How to optimize HPLC conditions for separating stereoisomers?

  • Methodological Answer :

  • Chiral Columns : Use cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB) with isocratic elution (hexane:IPA 90:10). achieved baseline separation of diterpene epimers using sub-2µm particles .
  • Mobile Phase Additives : Add 0.1% formic acid or ammonium acetate to enhance peak symmetry for acetylated analogs .

Q. What computational tools predict bioactivity based on structural features?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against PTP1B (anti-diabetic target) or tubulin (anti-cancer target). validated diterpene binding to PTP1B via docking and enzymatic assays .
  • QSAR Modeling : Train models on diterpene libraries using descriptors like logP, polar surface area, and topological torsion .

Contradictory Data Management

Q. How to address conflicting NOESY and DFT-derived conformational data?

  • Methodological Answer :

  • Dynamic NMR : Acquire variable-temperature (VT-NMR) spectra to identify rotameric equilibria affecting NOE intensities .
  • MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to sample low-energy conformers missed by static DFT .

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